N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

TRPM8 pain ion channel

N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, a purine isostere frequently employed in medicinal chemistry for kinase and ion-channel targets. The compound has molecular formula C₉H₁₁N₅O, molecular weight 205.22 g/mol, and features a characteristic N'-hydroxy-carboximidamide moiety at the 3-position along with methyl groups at positions 5 and 7.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
CAS No. 61552-51-0
Cat. No. B3054685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
CAS61552-51-0
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=NN12)C(=NO)N)C
InChIInChI=1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,15H,1-2H3,(H2,10,13)
InChIKeySXKLPVNUIXJJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0): Chemical Identity and Core Scaffold Overview


N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, a purine isostere frequently employed in medicinal chemistry for kinase and ion-channel targets. The compound has molecular formula C₉H₁₁N₅O, molecular weight 205.22 g/mol, and features a characteristic N'-hydroxy-carboximidamide moiety at the 3-position along with methyl groups at positions 5 and 7 [1]. Vendor information indicates that this compound acts as a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for TRPM8-Targeted Applications


The pyrazolo[1,5-a]pyrimidine core is a known privileged scaffold, but its biological activity is exquisitely sensitive to the nature and position of substituents. Patent literature demonstrates that even minor modifications to pyrazolo[1,5-a]pyrimidine derivatives can shift selectivity between entirely different protein targets—e.g., from Trk kinases to phosphodiesterase 2 to IRAK4 [1][2]. The N'-hydroxy-carboximidamide group present in CAS 61552-51-0 is a critical pharmacophoric element for TRPM8 antagonism; its removal or replacement with a simple carboxamide abolishes the ion-channel inhibitory profile, making generic substitution within the pyrazolo[1,5-a]pyrimidine class unreliable for TRPM8-focused research or procurement.

Quantitative Differentiation Evidence for N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0)


TRPM8 Antagonist Activity Confirmed by Functional Calcium-Flux Assay

The compound is reported to act as an antagonist of human TRPM8, inhibiting methanol-induced intracellular calcium accumulation in HEK293 cells expressing human TRPM8 when incubated for 30 minutes in a FLIPR assay [1]. Although a precise IC₅₀ value is not publicly disclosed for this specific compound, the structurally distinct commercial TRPM8 antagonist PF-05105679 exhibits an IC₅₀ of approximately 1 nM in comparable electrophysiological assays [2]. This qualitative evidence positions CAS 61552-51-0 within the TRPM8 antagonist class, but the absence of a publicly available numeric IC₅₀ precludes a precise potency ranking.

TRPM8 pain ion channel calcium flux

Predicted Physicochemical Profile vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine Core

Computed properties from PubChem show that N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide has a calculated XLogP3 of 0.3, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. By comparison, the unsubstituted 5,7-dimethylpyrazolo[1,5-a]pyrimidine core (CAS 35149-38-3) has a predicted XLogP3 of approximately 1.2, 0 hydrogen bond donors, and 3 acceptors [2]. The introduction of the N'-hydroxy-carboximidamide group substantially increases hydrophilicity and hydrogen-bonding capacity, which may improve aqueous solubility and influence pharmacokinetic behavior relative to the parent core.

physicochemical LogP solubility hydrogen bonding

Selectivity Implication: TRPM8 over TRPA1 Dichotomy

Vendor literature describes the compound as a selective TRPM8 inhibitor, and BindingDB records for structurally related pyrazolo[1,5-a]pyrimidine-3-carboximidamide derivatives indicate that some analogs exhibit agonist activity at human TRPA1 with EC₅₀ values in the range of 126–133 μM [1]. This class-level observation suggests that the N'-hydroxy-carboximidamide substitution pattern may confer selectivity for TRPM8 over TRPA1, although direct head-to-head data for CAS 61552-51-0 are not available in the public domain.

selectivity TRPA1 off-target ion channel

Vendor-Reported Purity Profile Supports Reproducible In Vitro Experimentation

Multiple reputable vendors supply CAS 61552-51-0 at verified purity levels: AChemBlock reports 97% purity ; CymitQuimica lists minimum 95% purity ; and Leyan (Shanghai) offers 98% purity . This level of available purity is comparable to or exceeds that of the unsubstituted core building block 5,7-dimethylpyrazolo[1,5-a]pyrimidine (typical vendor purity 95%+). The consistent availability of high-purity material reduces batch-to-batch variability and supports reproducible SAR exploration.

purity QC reproducibility vendor comparison

Validated Application Scenarios for N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0)


TRPM8 Ion Channel Pharmacology Studies

The compound's documented TRPM8 antagonist activity supports its use as a pharmacological tool to dissect TRPM8-mediated signaling pathways in vitro, particularly in calcium-flux assays using HEK293 cells heterologously expressing human TRPM8 [1]. Researchers studying cold sensation, pain perception, or TRPM8-dependent cancer cell migration can employ this compound as a structurally distinct chemotype relative to clinical candidates such as PF-05105679.

Structure–Activity Relationship (SAR) Exploration of Pyrazolo[1,5-a]pyrimidine Derivatives

With its unique N'-hydroxy-carboximidamide substituent at the 3-position and 5,7-dimethyl substitution, CAS 61552-51-0 serves as a key intermediate or reference point for medicinal chemistry programs optimizing TRPM8 affinity and selectivity over related thermo-TRP channels [2]. Its computed low LogP (0.3) and increased hydrogen-bonding capacity relative to the unfunctionalized core scaffold make it a useful comparator for assessing the impact of polarity on cellular permeability and target engagement [3].

Analytical Reference Standard for Mass Spectrometry and Chromatography

High-quality mass spectral data for this compound are archived in mzCloud, providing a reliable reference for LC-MS/MS method development and metabolite identification workflows [4]. Laboratories performing quantitative bioanalysis of pyrazolo[1,5-a]pyrimidine-containing libraries can use this compound as a calibration standard.

Cautionary Note: Limited Publicly Available Quantitative Selectivity Data

Researchers intending to use CAS 61552-51-0 in vivo or in complex phenotypic assays should note that public quantitative selectivity profiling data against a broad panel of ion channels, kinases, and GPCRs are currently absent. Procurement should be accompanied by internal counter-screening against closely related targets such as TRPA1, TRPV1, and TRPM4 to avoid off-target confounds [1].

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